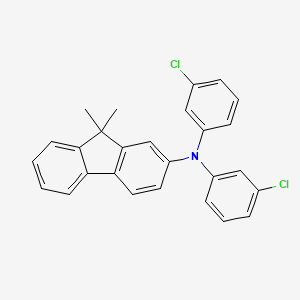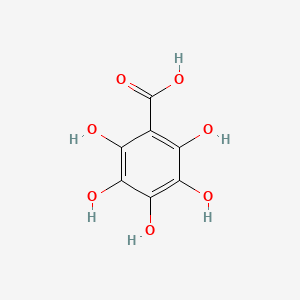
Benzoic acid, pentahydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, pentahydroxy-, also known as gallic acid, is a phenolic compound widely found in nature, particularly in plants. It is a type of hydroxybenzoic acid and is known for its antioxidant properties. This compound is commonly found in fruits, nuts, and tea leaves and has been used in traditional medicine for its therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gallic acid can be synthesized through various methods. One common method involves the hydrolysis of tannins, which are naturally occurring polyphenolic compounds. The hydrolysis process typically uses acids or bases under controlled conditions to break down tannins into gallic acid.
Another synthetic route involves the oxidation of 3,4,5-trihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction is carried out in an aqueous medium under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of gallic acid often involves the fermentation of tannin-rich plant materials using specific strains of fungi or bacteria. This biotechnological approach is preferred due to its cost-effectiveness and environmental sustainability. The fermentation process is followed by extraction and purification steps to obtain high-purity gallic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Gallic acid undergoes various chemical reactions, including:
Oxidation: Gallic acid can be oxidized to form ellagic acid, a dimeric derivative with enhanced antioxidant properties.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters, which are used in the food and pharmaceutical industries.
Reduction: Gallic acid can be reduced to form gallic alcohol under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.
Major Products
Ellagic Acid: Formed through oxidation.
Gallic Esters: Formed through esterification.
Gallic Alcohol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Gallic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for determining the phenolic content in various samples.
Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used as an antioxidant in food preservation and as a precursor for the synthesis of various pharmaceuticals and dyes.
Wirkmechanismus
Gallic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties. Molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as transcription factors such as NF-κB.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Protocatechuic Acid: Another hydroxybenzoic acid with similar antioxidant properties.
Ellagic Acid: A dimeric derivative of gallic acid with enhanced antioxidant activity.
Salicylic Acid: Known for its anti-inflammatory properties, commonly used in skincare products.
Uniqueness
Gallic acid is unique due to its multiple hydroxyl groups, which contribute to its strong antioxidant activity. Its ability to undergo various chemical reactions and form derivatives with enhanced properties makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
145279-23-8 |
|---|---|
Molekularformel |
C7H6O7 |
Molekulargewicht |
202.12 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxybenzoic acid |
InChI |
InChI=1S/C7H6O7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h8-12H,(H,13,14) |
InChI-Schlüssel |
ZHDKFKAWPYRHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1O)O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


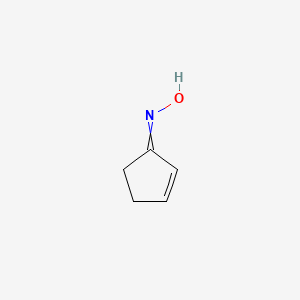

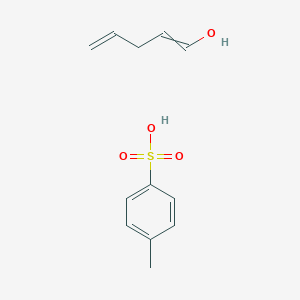
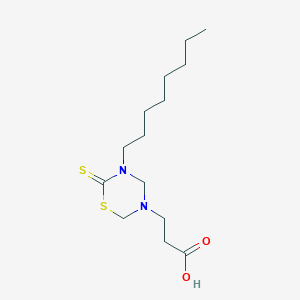
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)

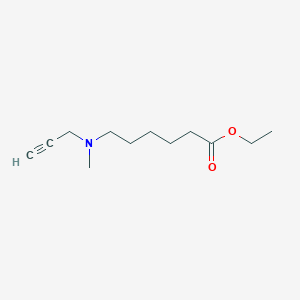
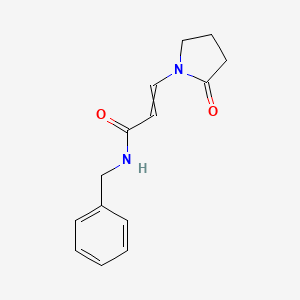
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
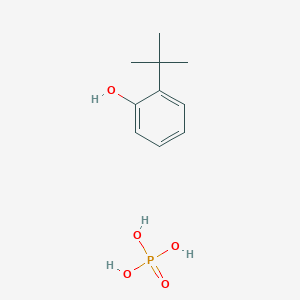
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
